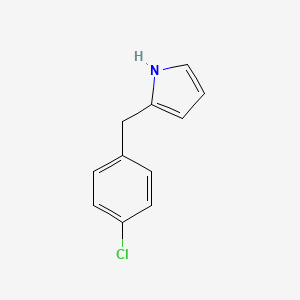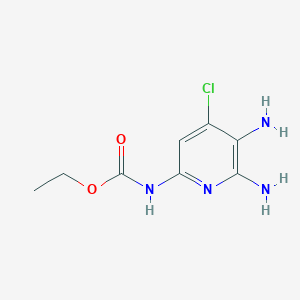
2-(4-Chlorobenzyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Chlorobenzyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the 4-chlorobenzyl group attached to the pyrrole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)pyrrole typically involves the reaction of 4-chlorobenzyl chloride with pyrrole under basic conditions. A common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
2-(4-Chlorobenzyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction of the 4-chlorobenzyl group can yield the corresponding 4-chlorobenzyl alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 4-Chlorobenzyl alcohol.
Substitution: Various acylated or sulfonylated pyrrole derivatives.
科学的研究の応用
2-(4-Chlorobenzyl)pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-(4-Chlorobenzyl)pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of 2-(4-Chlorobenzyl)pyrrole.
4-Chlorobenzyl alcohol: A reduction product of 4-chlorobenzyl chloride.
4-Chlorobenzylamine: Another derivative of 4-chlorobenzyl chloride with different functional properties.
Uniqueness
This compound is unique due to the combination of the pyrrole ring and the 4-chlorobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
86770-47-0 |
|---|---|
分子式 |
C11H10ClN |
分子量 |
191.65 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C11H10ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,13H,8H2 |
InChIキー |
XGOXHHTWVHVHDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-chloro-3-(4-methoxybenzyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B8432011.png)
![5,6-Dimethyl-1-[1-(phenylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B8432017.png)
